2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide
Overview
Description
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide (BTCH) is an organic compound that is used in many scientific research applications. It is a derivative of benzothiazole and indole, and is a member of the benzothiazolecarboxylate family of compounds. BTCH has been studied extensively for its biochemical and physiological effects, and has been found to have a wide range of applications in laboratory experiments.
Scientific Research Applications
Synthesis and Biological Screening
Mosquito Para-Pheromones
Aliphatic acid hydrazides, including 2-benzothiazolecarboxylic acid derivatives, are synthesized for potential use as mosquito para-pheromones (Awasthi et al., 2007).
Antiproliferative and Anti-inflammatory Agents
The synthesis of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, derived from indole-3-carboxylic acids, demonstrates antiproliferative and anti-inflammatory activities, providing a structure-activity relationship for further research (Rapolu et al., 2013).
Antimicrobial Activity
Novel indole-based 1,3,4-oxadiazoles synthesized from 2-benzothiazolecarboxylic acid hydrazides show potential in antimicrobial activities (Nagarapu & Pingili, 2014).
Chemical Synthesis and Characterization
Spectral Studies of Hydrazides
Research into the spectral characteristics of various 4-benzyloxy-1H-indole-2-carboxylic acid (arylidene)-hydrazides, which are key intermediates in synthesizing pharmacologically active compounds, provides insights into their structural properties (Jain et al., 2005).
Fluorescence Derivatization in HPLC
The synthesis of 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole demonstrates its application as a precolumn fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC) (Saito et al., 1995).
Novel Applications and Derivatives
Antiinflammatory and Analgesic Activity
Microwave-assisted synthesis of indole and furan derivatives, including those derived from 2-benzothiazolecarboxylic acid hydrazides, shows significant antiinflammatory and analgesic activities (Sondhi et al., 2007).
Antimicrobial and Antiviral Activities
Functionalized 2-hydrazinobenzothiazole derivatives with biological activities such as antimicrobial and antiviral properties illustrate the diverse potential applications of these compounds (Badahdah et al., 2015).
Apoptosis Induction
Indole-2-carboxylic acid benzylidene-hydrazides, a class derived from 2-benzothiazolecarboxylic acid hydrazides, have been identified as potent apoptosis inducers, offering insights into their potential therapeutic applications (Zhang et al., 2004).
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-benzothiazole-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(17-20-14-7-3-4-8-15(14)23-17)21-19-10-11-9-18-13-6-2-1-5-12(11)13/h1-10,18H,(H,21,22)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFPIJXJHRAGV-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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